2-Methylbenzo[d]thiazole-5-carboxylic acid
Overview
Description
2-Methylbenzo[d]thiazole-5-carboxylic acid is a synthetic, heterocyclic organic compound . It has a molecular weight of 193.23 and its IUPAC name is 2-methyl-1,3-benzothiazole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7NO2S/c1-5-10-7-4-6 (9 (11)12)2-3-8 (7)13-5/h2-4H,1H3, (H,11,12) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular refractivity of 51.55 . The compound has a high GI absorption and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.63 .Scientific Research Applications
Synthesis of Thiazole Derivatives
2-Methylbenzo[d]thiazole-5-carboxylic acid is involved in the synthesis of various thiazole derivatives. For instance, its use in the preparation of thiazole-5-carboxylate esters through photolysis demonstrates its role in creating compounds with potential biological activities. These esters show diverse chemical activities and are synthesized using a process involving trifluoroacetic acid and thioamides, confirmed by X-ray crystal structures of 2-methylthiazole-5-carboxylic acid and its byproducts (Fong, Janowski, Prager, & Taylor, 2004).
Biological Screening and Activity
In the realm of biological research, this compound derivatives have been synthesized and screened for antimicrobial activities. For example, thiazole carboxamide derivatives synthesized from this compound have shown effectiveness against various bacteria, including gram-positive and gram-negative strains. These compounds have been found to possess antibacterial and antifungal activities, indicating their potential utility in developing new antimicrobial agents (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).
Supramolecular Chemistry
This compound is also significant in the study of supramolecular chemistry. It has been used in the formation of cocrystals and adducts, which are essential for understanding non-covalent interactions in crystal engineering. These studies are vital for the development of new materials and understanding molecular interactions in solid-state chemistry (Zhang, Hu, Chen, Zhang, Xu, Jin, & Wang, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that thiazole derivatives can act as ligands of various receptors, such as estrogen receptors .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to have diverse biological activities, including antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-hiv, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial dna gyrase b inhibitor activity, antitumor and cytotoxic activity .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, suggesting they may have a wide range of molecular and cellular effects .
Action Environment
It is known that the compound is stable at room temperature .
Biochemical Analysis
Biochemical Properties
2-Methylbenzo[d]thiazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes such as monoamine oxidase (MAO). Studies have shown that derivatives of this compound can act as potent and selective inhibitors of human MAO-B, with some derivatives exhibiting IC50 values as low as 0.0046 µM . This interaction is significant as MAO-B is involved in the metabolism of neurotransmitters, and its inhibition can have therapeutic implications for neurodegenerative disorders like Parkinson’s disease.
Cellular Effects
The effects of 2-methyl-1,3-benzothiazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a MAO inhibitor affects the oxidative deamination of neurotransmitters, leading to changes in cellular metabolism and signaling pathways . These effects can alter gene expression patterns and impact overall cellular function.
Molecular Mechanism
At the molecular level, 2-methyl-1,3-benzothiazole-5-carboxylic acid exerts its effects through binding interactions with biomolecules, particularly enzymes. The compound’s inhibition of MAO involves binding to the enzyme’s active site, preventing the metabolism of neurotransmitters. This inhibition results in increased levels of neurotransmitters, which can influence various physiological processes . Additionally, the compound may affect other enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-1,3-benzothiazole-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-methyl-1,3-benzothiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of MAO and the modulation of neurotransmitter levels. At higher doses, the compound may cause toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes . Threshold effects and dose-dependent responses are critical considerations in the study of this compound’s effects in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s inhibition of MAO affects the metabolism of neurotransmitters, leading to changes in the levels of metabolites such as hydrogen peroxide, ammonia, and aldehydes . These changes can impact overall metabolic processes and cellular function.
Transport and Distribution
Within cells and tissues, 2-methyl-1,3-benzothiazole-5-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its effects on cellular processes.
Subcellular Localization
The subcellular localization of 2-methyl-1,3-benzothiazole-5-carboxylic acid plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within mitochondria, for example, can influence its interaction with MAO and other mitochondrial enzymes, affecting cellular metabolism and function.
Properties
IUPAC Name |
2-methyl-1,3-benzothiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUFPZOJUJGDDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349491 | |
Record name | 2-Methylbenzo[d]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24851-69-2 | |
Record name | 2-Methylbenzo[d]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-1,3-benzothiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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